molecular formula C13H11ClF3NO B1349994 4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride CAS No. 1049736-54-0

4'-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride

Cat. No.: B1349994
CAS No.: 1049736-54-0
M. Wt: 289.68 g/mol
InChI Key: UXFVVSWSKMVKSW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

In industrial settings, the production of 4’-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4’-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 4’-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For instance, in biological studies, it may bind to proteins or enzymes, altering their activity and providing insights into their function .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Methoxy-biphenyl-3-ylamine hydrochloride
  • 4’-Ethoxy-biphenyl-3-ylamine hydrochloride
  • 4’-Chloromethoxy-biphenyl-3-ylamine hydrochloride

Uniqueness

4’-Trifluoromethoxy-biphenyl-3-ylamine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful for studying the effects of fluorine substitution on molecular interactions and reactivity .

Properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO.ClH/c14-13(15,16)18-12-6-4-9(5-7-12)10-2-1-3-11(17)8-10;/h1-8H,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFVVSWSKMVKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375323
Record name 3-[4-(trifluoromethoxy)phenyl]aniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049736-54-0
Record name 3-[4-(trifluoromethoxy)phenyl]aniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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